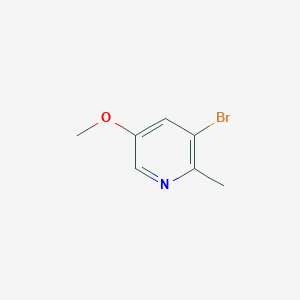

3-Bromo-5-methoxy-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRGCQAVQAKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721426 | |

| Record name | 3-Bromo-5-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-49-0 | |

| Record name | 3-Bromo-5-methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-2-methylpyridine

Introduction

3-Bromo-5-methoxy-2-methylpyridine is a strategically important substituted pyridine derivative, serving as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine core provides multiple reactive sites for further chemical elaboration. This makes it a valuable intermediate in the development of novel pharmaceuticals and materials science applications. The bromine atom, for instance, acts as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The methoxy and methyl groups, in turn, influence the electronic properties and steric environment of the pyridine ring, directing the course of subsequent reactions and contributing to the final properties of the target molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying chemical principles, experimental protocols, and critical considerations for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.

| Property | Value | Source |

| CAS Number | 1256823-49-0 | [1] |

| Molecular Formula | C₇H₈BrNO | [1] |

| Molecular Weight | 202.05 g/mol | [1] |

| Boiling Point (Predicted) | 223.7±35.0 °C | [1] |

| Density (Predicted) | 1.452±0.06 g/cm³ | [1] |

Core Synthesis Pathway: Electrophilic Bromination

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of its precursor, 5-methoxy-2-methylpyridine.[1] This reaction leverages the directing effects of the substituents on the pyridine ring to achieve regioselective bromination.

Mechanistic Rationale

The methoxy group (-OCH₃) at the 5-position is a strong electron-donating group, activating the pyridine ring towards electrophilic attack. Conversely, the methyl group (-CH₃) at the 2-position is a weaker activating group. The directing influence of the powerful methoxy group preferentially guides the incoming electrophile (bromine) to the ortho and para positions. In this specific case, the position ortho to the methoxy group (C4) and the position para to the methoxy group (C2, already substituted) are considered. However, the most significant activation occurs at the 3-position, which is ortho to the methyl group and meta to the methoxy group, but critically, it is the most electron-rich position due to the combined activating effects. Therefore, the electron-donating methoxy group at the 5-position ultimately directs the incoming bromine atom to the 3-position.[1]

Synthesis Pathway Diagram

Caption: Electrophilic bromination of 5-methoxy-2-methylpyridine.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound via electrophilic bromination.

Materials:

-

5-methoxy-2-methylpyridine

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxy-2-methylpyridine in glacial acetic acid. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled pyridine solution with vigorous stirring. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice water. Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis of the Precursor: 5-methoxy-2-methylpyridine

The availability of the starting material, 5-methoxy-2-methylpyridine, is crucial. While commercially available, its synthesis from more common precursors is also a key aspect of the overall process. One common route involves the methylation of 2-methyl-5-hydroxypyridine.

Precursor Synthesis Diagram

Caption: Synthesis of 5-methoxy-2-methylpyridine.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methoxy group protons, the methyl group protons, and the aromatic protons on the pyridine ring.[1] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of C-Br, C-O (methoxy), and aromatic C-H bonds.[1] |

Safety and Handling

This compound and the reagents used in its synthesis require careful handling due to their potential hazards.

-

This compound: May cause respiratory irritation.[2] It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] In case of inhalation, move the person to fresh air.[2] It can also cause skin and serious eye irritation.[4] Protective gloves, clothing, and eye/face protection should be worn.[3][4][5] In case of contact, wash skin with soap and plenty of water and rinse eyes thoroughly with water for at least 15 minutes.[2]

-

Bromine: Is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

-

Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle with care and use appropriate protective gear.

-

Sodium Hydride (used in precursor synthesis): Is a flammable solid and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.[2][3][4][5][6]

Applications in Research and Development

The utility of this compound lies in its capacity to participate in a variety of chemical reactions to form more complex molecular structures.[1] The bromine atom is a versatile functional group that can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.[1] This reactivity makes it an invaluable intermediate in the synthesis of biologically active compounds and functional materials.

Conclusion

The synthesis of this compound via electrophilic bromination of 5-methoxy-2-methylpyridine is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for the successful and safe synthesis of this important chemical intermediate. Its versatile reactivity ensures its continued importance as a key building block in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 3-Bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxy-2-methylpyridine is a strategically functionalized heterocyclic compound, identified by CAS Number 1256823-49-0. As a substituted pyridine, it belongs to a class of structures that are integral to the fields of medicinal chemistry, agrochemicals, and materials science.[1] The specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group—creates a versatile building block with multiple reactive sites. This guide provides a detailed examination of its properties, a plausible synthetic route, its reactivity profile, and its applications, with a focus on its utility in drug discovery and development. The bromine atom at the 3-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures, while the methoxy and methyl groups modulate the electronic properties and steric environment of the pyridine ring.[2][3]

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. While exhaustive experimental data is not publicly available for all properties, predictions based on its structure provide valuable insights for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1256823-49-0 | [4] |

| Molecular Formula | C₇H₈BrNO | [4] |

| Molecular Weight | 202.05 g/mol | [4] |

| Appearance | White powder | [Vendor Data] |

| SMILES | CC1=C(C=C(C=N1)OC)Br | [4] |

| InChI Key | FTRGCQAVQAKQBH-UHFFFAOYSA-N | [5] |

| Boiling Point (Predicted) | 223.7 ± 35.0 °C | [2] |

| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [2] |

Spectroscopic Analysis

The structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (-OCH₃), and a singlet for the methyl group protons (-CH₃).[2]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands indicating the presence of C-Br, C-O (methoxy ether), and aromatic C-H and C=N bonds.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Methoxy-2-methylpyridine [6]

-

Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (84 g) in methanol (400 ml) and dimethyl sulfoxide (500 ml).

-

Reaction Initiation: To the prepared solution, add 3-hydroxy-6-methylpyridine (150 ml) dropwise over the course of one hour.

-

Reaction Monitoring: Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-2-methylpyridine.

Causality: The use of a strong base like KOH in a polar aprotic solvent (DMSO) facilitates the deprotonation of the hydroxyl group on the pyridine ring, forming a potent nucleophile. Methanol serves as the methyl source in this Williamson ether synthesis variant.

Step 2: Synthesis of this compound [2]

-

Reaction Setup: Dissolve the 5-methoxy-2-methylpyridine intermediate from Step 1 in glacial acetic acid in a flask equipped for stirring and cooling.

-

Bromination: Cool the solution in an ice bath and add molecular bromine (Br₂) dropwise. The electron-donating methoxy group at the 5-position and the methyl group at the 2-position are ortho-, para-directing. The bromine is expected to add regioselectively at the C3 position, which is ortho to the methyl group and para to the strongly activating methoxy group.

-

Reaction Quenching and Isolation: Once the reaction is complete (monitored by TLC/GC), carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is slightly alkaline.

-

Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a solid drying agent, and remove the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the final compound.

Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of its bromine substituent. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational for constructing C-C and C-heteroatom bonds in modern drug discovery.[7][8]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides a direct route to complex biaryl structures, which are prevalent motifs in pharmacologically active molecules.[7]

-

Buchwald-Hartwig Amination: The bromine can be displaced by various amines to form C-N bonds, enabling access to a wide array of substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes yields alkynylpyridines, important intermediates for further transformations.[9]

-

Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the bromine can be displaced by strong nucleophiles under specific conditions.

Applications in Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific functionalities of this compound make it a valuable starting point for generating libraries of novel compounds for screening.

-

Scaffold Decoration: The bromine atom provides a reliable anchor point for introducing diversity. By employing various cross-coupling partners, researchers can systematically modify the pyridine core to probe structure-activity relationships (SAR).[2]

-

Bioisosteric Replacement: The pyridine ring itself often serves as a bioisostere for a phenyl ring, offering advantages such as improved solubility and metabolic stability, and providing a key hydrogen bond acceptor through the ring nitrogen.

-

Modulation of Properties: The methoxy and methyl groups influence the compound's lipophilicity, electronic distribution, and metabolic profile, which are critical parameters in drug design. Analogous fluorinated pyridines, for example, are sought after for their ability to enhance metabolic stability and bioavailability.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. The following information is derived from available Material Safety Data Sheets (MSDS).[11]

-

General Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[11]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[11]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 1256823-49-0 | GAC82349 [biosynth.com]

- 5. This compound,1256823-49-0-Amadis Chemical [amadischem.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound - CAS:1256823-49-0 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 11. Buy 5-Methoxymethoxymethyl-2-methylpyridine (EVT-8426581) [evitachem.com]

Solubility of 3-Bromo-5-methoxy-2-methylpyridine in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-5-methoxy-2-methylpyridine in Common Laboratory Solvents

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] Its structure, featuring a pyridine ring functionalized with a bromine atom, a methoxy group, and a methyl group, makes it a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[2][3] Understanding the solubility of this compound in various laboratory solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

While specific solubility data for this compound is not extensively documented in publicly available literature[1], this guide provides a comprehensive framework for researchers to predict, determine, and interpret its solubility characteristics. The approach outlined herein is grounded in fundamental chemical principles and established laboratory protocols, ensuring a reliable methodology for handling this and similar compounds.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4] The structure of this compound offers several clues to its expected solubility behavior:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's polarity, but is not a hydrogen bond donor or a strong acceptor.

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Overall, this compound can be classified as a moderately polar molecule. Based on this, we can predict its general solubility in common laboratory solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is expected to have limited solubility in highly non-polar solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and are likely to be effective at dissolving the compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The pyridine nitrogen and methoxy oxygen can accept hydrogen bonds from protic solvents. However, the overall hydrophobic character imparted by the pyridine ring and the methyl and bromo substituents may limit its solubility in water. It is expected to be more soluble in alcohols like methanol and ethanol than in water.

Experimental Determination of Solubility

A systematic approach is essential for accurately determining the solubility of a compound. The following protocols are adapted from established methods for organic compound analysis.[5][6][7]

Qualitative Solubility Testing Protocol

This protocol provides a straightforward method to classify the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of common lab solvents (see Table 1)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Into a small, dry test tube, add approximately 25 mg of this compound.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL each.

-

Mixing: After each addition, cap the test tube and vortex or shake vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered "soluble" in that solvent under these conditions. If any solid remains, it is "insoluble" or "sparingly soluble."

-

Record Keeping: Record your observations in a structured table.

Acid-Base Solubility Testing

This extension of the qualitative test provides insights into the acidic or basic nature of the compound.[6][7]

Procedure:

-

Water Solubility: First, determine the solubility in deionized water as described above.

-

Aqueous Acid/Base: If the compound is insoluble in water, test its solubility in 5% aqueous solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

Interpretation:

-

Solubility in 5% HCl: Indicates the presence of a basic functional group, such as the nitrogen in the pyridine ring, which can be protonated to form a water-soluble salt.

-

Solubility in 5% NaOH: Suggests the presence of an acidic functional group. For this specific molecule, this is not expected.

-

Data Presentation

All experimental results should be recorded systematically.

Table 1: Solubility Data for this compound

| Solvent Category | Solvent | Predicted Solubility | Experimental Observation |

|---|---|---|---|

| Non-Polar | Hexane | Low | |

| Toluene | Low to Moderate | ||

| Polar Aprotic | Dichloromethane | High | |

| Tetrahydrofuran (THF) | High | ||

| Ethyl Acetate | High | ||

| Acetone | High | ||

| Dimethyl Sulfoxide (DMSO) | High | ||

| Polar Protic | Water | Low | |

| Methanol | Moderate to High | ||

| Ethanol | Moderate to High | ||

| Aqueous Acid | 5% HCl | High (if water-insoluble) |

| Aqueous Base | 5% NaOH | Low | |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.

Caption: Experimental workflow for systematic solubility determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, the Safety Data Sheet (SDS) provides essential handling information.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[1]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

If inhaled: Move the person into fresh air.[1]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

-

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[1]

Always consult the most recent SDS for the compound before use.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on molecular structure with systematic experimental protocols, researchers can confidently establish its solubility profile in a range of common laboratory solvents. This foundational knowledge is paramount for the successful design of synthetic routes, purification procedures, and ultimately, the effective application of this versatile chemical intermediate in research and development.

References

Navigating the Synthetic Potential of 3-Bromo-5-methoxy-2-methylpyridine: An In-depth Technical Guide to its Reactivity with Organometallics

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, 3-bromo-5-methoxy-2-methylpyridine emerges as a particularly versatile building block, offering a trifecta of functional handles that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of this compound with a spectrum of organometallic reagents. We will dissect the nuanced interplay of electronic and steric factors that govern its behavior in reactions ranging from classical organolithium and Grignard reagents to a host of palladium-catalyzed cross-coupling transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound is a strategically substituted pyridine ring. The bromine atom at the 3-position serves as a versatile linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The methoxy group at the 5-position and the methyl group at the 2-position are not mere spectators; they profoundly influence the electronic landscape and steric environment of the ring, thereby dictating the regioselectivity and efficiency of its transformations.

The electron-donating methoxy group can influence the position of subsequent chemical modifications, while the methyl group introduces steric hindrance that can be exploited for selective reactions.[1] This unique combination of functionalities makes this compound a highly valuable building block for creating diverse molecular structures.[1]

Reactivity with Main Group Organometallics: Lithiation and Grignard Reactions

The interaction of this compound with organolithium and Grignard reagents is a delicate balance between halogen-metal exchange and deprotonation (metalation). The outcome is dictated by the choice of the organometallic reagent, temperature, and the inherent acidity of the ring protons.

Organolithium Reagents: A Contest Between Halogen-Metal Exchange and Directed ortho-Metalation

The pyridine nitrogen and the methoxy group can act as directing metalation groups (DMGs), coordinating to the lithium cation and directing deprotonation to an adjacent position.[2] In this substrate, the most acidic ring protons are at the C4 and C6 positions. However, the presence of the bromine atom opens up the possibility of a rapid halogen-metal exchange.

-

Halogen-Metal Exchange: With alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) at low temperatures (typically -78 °C), the favored pathway is the bromine-lithium exchange to generate the 3-lithiated pyridine. This intermediate is a potent nucleophile that can be trapped with various electrophiles.

-

Directed ortho-Metalation (DoM): The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor deprotonation over halogen exchange. The regioselectivity of this deprotonation is sterically and electronically controlled. The C4 position is activated by the methoxy group, while the C6 position is sterically unhindered. Depending on the bulk of the lithium amide, a mixture of C4 and C6 lithiated species could be formed. For the related 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, an unusual sterically controlled regioselective lithiation has been observed, where LTMP and LDA lead to different ratios of C2 and C4 lithiation.[3]

Grignard Reagents: Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be achieved by two primary methods:

-

Direct Insertion of Magnesium: This classic method involves reacting the aryl bromide with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.[4] An initiator, such as a crystal of iodine, is often required to activate the magnesium surface.[5]

-

Halogen-Magnesium Exchange: A milder and often more functional group tolerant method is the halogen-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl).[4] This is particularly useful for sensitive substrates.

The resulting 3-pyridylmagnesium halide is a valuable intermediate for the introduction of carbon-based substituents via reaction with various electrophiles or for use in Kumada-type cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of C-C bond formation.[6] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[6] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂, can be more efficient.[7]

-

Base: A base is required to activate the organoboron species. Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used.[6][7] The choice of base can influence the reaction rate and prevent side reactions.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a common solvent system.[6][7] The water is essential for the transmetalation step.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [7] |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [7] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [8] |

| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [8] |

| *Yields reported for 2-bromo-3-methylpyridine. **Yields reported for 3-bromo-2-methylpyridine. |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine with Phenylboronic Acid [7]

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

-

Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

-

Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Seal the flask and heat the mixture in a preheated oil bath at 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methyl-3-phenylpyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[9] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[10]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of phosphine ligand is critical for success, especially with sterically hindered substrates.[11] Bulky, electron-rich ligands like XPhos or RuPhos are often employed with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[10] For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be used.[12]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[11]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine [10]

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and 3-bromo-5-methoxypyridine (1.0 equivalent).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.2 M.

-

Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

-

Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[13]

Causality Behind Experimental Choices:

-

Catalysts: This reaction typically employs a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper co-catalyst is crucial for the formation of a copper(I) acetylide intermediate.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[13]

-

Solvent: Anhydrous solvents like THF or toluene are commonly used.[13]

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-methoxypyridine [13]

-

To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-methoxypyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-10 mol%), and copper(I) iodide (1-10 mol%).

-

Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine).

-

Degas the mixture.

-

Add the terminal alkyne (1.1–1.5 equiv.) dropwise.

-

Stir the reaction at a temperature ranging from room temperature to reflux for 2-24 hours, monitoring for completion.

-

Upon completion, cool the mixture and filter off the ammonium salt or remove it during an aqueous work-up.

-

Concentrate the filtrate and purify the crude product using standard techniques like column chromatography.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent.[14] A key advantage is the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups.[15]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst.[16] The addition of ligands can accelerate the coupling.

-

Additives: The addition of CuI can significantly increase the reaction rate.[17]

-

Solvent: Anhydrous, degassed solvents like toluene or DMF are typically used.[10]

Experimental Protocol: Stille Coupling of a Bromopyridine [10]

-

To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous and degassed solvent (e.g., toluene) via syringe.

-

Add the organotin reagent (e.g., 2-(tributylstannyl)pyridine, 1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and proceed with an appropriate aqueous workup and purification.

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc compound.[18] Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.[17]

Causality Behind Experimental Choices:

-

Organozinc Formation: The organozinc reagent can be prepared in situ by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or by direct insertion of activated zinc into the organic halide.[17][19]

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used.[17] Nickel catalysts can also be employed.[20]

-

Solvent: Anhydrous THF is a common solvent for both the formation of the organozinc reagent and the coupling reaction.[19]

Experimental Protocol: Negishi Coupling via in situ Generated Pyridylzinc [19]

-

Preparation of the Organozinc Reagent: Under an inert atmosphere, dissolve the bromopyridine in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes to form the lithiated pyridine. In a separate flask, prepare a solution of anhydrous zinc chloride in THF. Slowly transfer the cold lithiated pyridine solution to the zinc chloride solution at 0 °C and allow it to warm to room temperature.

-

Coupling Reaction: To the freshly prepared organozinc solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the coupling partner (e.g., an aryl or vinyl halide, 1.0 equiv.).

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Hiyama Coupling

The Hiyama coupling utilizes organosilanes as the organometallic partner.[21] A key feature of this reaction is the need for an activator, typically a fluoride source like TBAF, to generate a hypervalent silicon species that can undergo transmetalation.[22]

Causality Behind Experimental Choices:

-

Activator: A fluoride source (e.g., TBAF) or a base (e.g., NaOH) is essential to activate the organosilane.[2]

-

Catalyst: Palladium catalysts are standard. For heterogeneous catalysis, Pd/C has been shown to be effective.[23]

-

Solvent: Solvents such as THF, dioxane, or toluene are used. The addition of a small amount of water can sometimes be beneficial.[23]

Experimental Protocol: Hiyama Coupling of a Bromopyridine [23]

-

In a reaction vessel, combine the bromopyridine (1.0 equiv.), the organosilane (e.g., triethoxy(phenyl)silane, 1.5 equiv.), the palladium catalyst (e.g., 10% Pd/C, 5 mol%), and a phosphine ligand if required (e.g., tris(4-fluorophenyl)phosphine, 1 mol%).

-

Add the solvent (e.g., toluene), the activator (e.g., TBAF·3H₂O, 2.0 equiv.), and a small amount of water.

-

Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with stirring.

-

Monitor the reaction for completion.

-

After cooling, dilute the mixture with an organic solvent and filter to remove the heterogeneous catalyst.

-

Wash the filtrate with water, dry the organic layer, concentrate, and purify the product.

Potential Side Reactions and Considerations

In palladium-catalyzed cross-coupling reactions of substituted bromopyridines, several side reactions can occur:

-

Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be more prevalent with certain catalyst systems and under prolonged reaction times.

-

Homocoupling: The dimerization of the organometallic reagent or the aryl halide.

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can mitigate this issue.[7]

-

β-Hydride Elimination: In couplings involving organometallics with β-hydrogens, elimination to form an alkene can be a competing pathway.[24]

Conclusion

This compound is a highly adaptable and valuable building block in organic synthesis. Its reactivity with a broad range of organometallic reagents, from classical main group compounds to partners in sophisticated palladium-catalyzed cross-coupling reactions, allows for the precise and controlled introduction of a diverse array of functional groups. A thorough understanding of the interplay between the electronic nature of the methoxy group, the steric influence of the methyl group, and the reactivity of the C-Br bond is paramount for designing efficient and selective synthetic routes. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to unlock the full synthetic potential of this versatile pyridine derivative in their research and development endeavors.

References

- 1. (PDF) Unusual Sterically Controlled Regioselective [research.amanote.com]

- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stille Coupling [organic-chemistry.org]

- 17. oa.las.ac.cn [oa.las.ac.cn]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 22. Hiyama Coupling [organic-chemistry.org]

- 23. thieme-connect.com [thieme-connect.com]

- 24. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of Substituted Methoxypyridines: A Technical Guide for Drug Discovery

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a methoxy substituent onto this versatile heterocycle profoundly influences its physicochemical properties, often enhancing metabolic stability, membrane permeability, and target-specific interactions. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted methoxypyridines, with a focus on their burgeoning potential in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed protocols for their synthesis and biological evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Methoxypyridine Scaffold - A Gateway to Diverse Bioactivity

The pyridine nucleus, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern drug design. Its ability to participate in hydrogen bonding, metal coordination, and a variety of covalent and non-covalent interactions has made it a valuable component in a wide array of pharmaceuticals. The strategic placement of a methoxy group (-OCH₃) on the pyridine ring can significantly alter its electronic and steric properties. The electron-donating nature of the methoxy group can modulate the basicity of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the methoxy group can serve as a key binding element, a metabolic blocker, or a handle for further chemical modification. This guide will illuminate the therapeutic promise of substituted methoxypyridines in three key areas: oncology, neurodegenerative disorders, and antimicrobial chemotherapy.

Anticancer Activity of Methoxypyridine Derivatives

The deregulation of cellular signaling pathways is a hallmark of cancer. Substituted methoxypyridines have emerged as potent inhibitors of several key oncogenic pathways, most notably the PI3K/mTOR and PIM kinase pathways.

Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Methoxypyridine-based compounds have been successfully designed as dual PI3K/mTOR inhibitors, offering the potential for a more comprehensive blockade of this oncogenic signaling network.

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the plasma membrane, where it is activated by PDK1 and mTOR Complex 2 (mTORC2).[4] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which leads to the activation of mTOR Complex 1 (mTORC1).[4] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like 4E-BP1 and p70S6K.[4] Methoxypyridine-based inhibitors are designed to bind to the ATP-binding pocket of PI3K and/or mTOR, preventing the phosphorylation of their respective substrates and thereby halting the downstream signaling cascade.

Caption: PI3K/mTOR signaling pathway and points of inhibition by methoxypyridines.

A notable example is the class of 3-cyanopyridine derivatives. The synthesis of these compounds often involves a multi-component reaction, highlighting the efficiency of modern synthetic methodologies. For instance, the condensation of an appropriate aldehyde with malononitrile and a ketone in the presence of a base can afford the cyanopyridine core in a single step.

-

General Synthesis of 3-Cyanopyridine Derivatives: A common synthetic route involves the reaction of an aromatic aldehyde, malononitrile, and a ketone in the presence of a catalytic amount of a base like piperidine or ammonium acetate in a suitable solvent such as ethanol. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield the desired 3-cyanopyridine.[5][6][7]

| Compound ID | Structure | Target(s) | IC₅₀ (µM) | Cell Line | Reference |

| 8f | 3-cyano-2-methoxypyridine derivative with a naphthyl moiety | PIM-1 | 1.69 | MCF-7 | [8] |

| 10 | 3-cyano-2-methoxypyridine derivative with a 3-pyridyl moiety | PIM-1 | 2.13 | MCF-7 | [8] |

| 5c | 3-cyanopyridine derivative | Survivin Modulator | 1.46 | HEPG2 | [6][9] |

| 3n | 2-amino-3-cyanopyridine derivative | STAT3 | (low micromolar) | HCT-116 | [10] |

Table 1: Anticancer Activity of Selected Methoxypyridine Derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare a stock solution of the test methoxypyridine derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.[15]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Neuroprotective Effects of Methoxypyridine Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[16] One of the key enzymes involved in the production of Aβ is γ-secretase.[16] Substituted methoxypyridines have been identified as potent and selective γ-secretase modulators (GSMs), offering a promising therapeutic strategy for AD.

γ-Secretase Modulation: A Finer Approach to Aβ Reduction

γ-secretase is a multi-protein complex that performs intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP).[16] The cleavage of APP by γ-secretase is a key step in the amyloidogenic pathway, leading to the production of Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity.[16]

Instead of inhibiting the overall activity of γ-secretase, which can lead to side effects due to the inhibition of other important substrate processing (e.g., Notch), GSMs allosterically bind to the enzyme complex.[16][17][18] This binding induces a conformational change in the active site, shifting the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly toxic Aβ42.[17]

Caption: Mechanism of γ-secretase modulation by methoxypyridine derivatives.

Aminothiazole-derived GSMs incorporating a methoxypyridine motif have shown significant promise. The synthesis of these complex molecules often involves a multi-step sequence. For example, the construction of the aminothiazole core can be achieved through a Hantzsch-type condensation, followed by coupling reactions to introduce the methoxypyridine and other aromatic fragments.[19][20][21]

-

General Synthesis of Aminothiazole-derived GSMs: A common synthetic strategy involves the initial synthesis of a substituted aminothiazole core. This is often followed by a series of coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various aryl and heteroaryl substituents, including the methoxypyridine moiety.[8][19]

| Compound ID | Structure | Target | IC₅₀ (Aβ42 reduction) | Reference |

| Compound 64 | Methoxypyridine-derived tetracyclic GSM | γ-Secretase | (potent) | [22] |

| Compound 28 | Aminothiazole-derived GSM with heterocyclic D-ring | γ-Secretase | (good in vitro activity) | [19] |

| Compound 1o | Imidazopyridine derivative | γ-Secretase | (high in vitro potency) | [23] |

Table 2: Activity of Selected Methoxypyridine-based γ-Secretase Modulators.

Several methods exist to measure γ-secretase activity in vitro. A common approach involves using a cell line that overexpresses a substrate of γ-secretase and then quantifying the cleavage products.

Principle: This assay utilizes a cell line stably expressing a fluorescently tagged C-terminal fragment of APP (APP-C99). In the absence of inhibitors, γ-secretase cleaves APP-C99, leading to a decrease in cellular fluorescence. GSMs will alter the cleavage pattern, which can be detected by analyzing the secreted Aβ peptides via ELISA.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Sample Collection:

-

After incubation, collect the conditioned medium from each well. This medium will contain the secreted Aβ peptides.

-

-

Aβ Quantification (ELISA):

-

Use commercially available ELISA kits specific for Aβ40 and Aβ42.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add the conditioned medium samples to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Generate standard curves for Aβ40 and Aβ42 using known concentrations of synthetic peptides.

-

Calculate the concentrations of Aβ40 and Aβ42 in each sample.

-

Determine the IC₅₀ value for the reduction of Aβ42 and observe the corresponding changes in Aβ40 levels.

-

Antimicrobial Potential of Methoxypyridine Scaffolds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Methoxypyridine derivatives, particularly those integrated into a quinoline framework, have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Diverse Mechanisms of Antimicrobial Action

The antimicrobial activity of methoxyquinoline derivatives is often multifactorial, targeting various essential cellular processes in pathogens.

Potential mechanisms of action include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolone antibiotics, some quinoline derivatives can inhibit these essential bacterial enzymes, leading to impaired DNA replication and repair.

-

Disruption of Cell Wall Integrity: Certain derivatives may interfere with the synthesis of the fungal cell wall.

-

Inhibition of Key Metabolic Enzymes: Methoxyquinolines can act as inhibitors of crucial enzymes in microbial metabolic pathways, such as peptide deformylase.[25]

The synthesis of 7-methoxyquinoline derivatives bearing a sulfonamide moiety has yielded compounds with potent antimicrobial and antibiofilm activities.

-

General Synthesis of 7-Methoxyquinoline Derivatives: A common synthetic approach involves the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs in the presence of a base.[26]

| Compound ID | Structure | Target Organism(s) | MIC (µg/mL) | Reference |

| 3l | 7-methoxyquinoline with sulfamethazine | E. coli, C. albicans | 7.81, 31.25 | [26] |

| 3d | 7-methoxyquinoline with sulfapyridine | Broad spectrum | >31.25 | [26] |

| 3c | 7-methoxyquinoline with sulfaguanidine | Broad spectrum | >62.50 | [26] |

| Compound 9 | Quinoxaline derivative | S. aureus, S. typhi, E. coli | 0.12 | [27] |

Table 3: Antimicrobial Activity of Selected Methoxyquinoline Derivatives.

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][9][28]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test methoxypyridine derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the stock solution in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.

-

Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[9]

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Cholinesterase Inhibition: A Continued Avenue for Neuroprotection

Beyond γ-secretase modulation, methoxypyridine derivatives have also been investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE). The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy employed in the symptomatic treatment of Alzheimer's disease.

Mechanism and Evaluation of Cholinesterase Inhibition

Methoxypyridinium compounds have been shown to be reversible inhibitors of human acetylcholinesterase.[29] Their inhibitory activity can be quantified using the Ellman's method.

This colorimetric assay is the gold standard for measuring cholinesterase activity.[30][31]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[30]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (0.1 M, pH 8.0).

-

Prepare a solution of DTNB (10 mM) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI, 14 mM), in deionized water.

-

Prepare a solution of acetylcholinesterase (e.g., from electric eel) in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

In each well, add:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Test methoxypyridine inhibitor at various concentrations (or solvent for the control).

-

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The substituted methoxypyridine scaffold is a testament to the power of subtle chemical modifications in unlocking a vast landscape of biological activities. From the intricate modulation of enzymatic activity in the complex milieu of the central nervous system to the potent inhibition of critical oncogenic pathways and the disruption of microbial viability, methoxypyridines have demonstrated their versatility and therapeutic promise.

The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of rational drug design principles, holds immense potential for the development of next-generation therapeutics. As our knowledge of the molecular basis of disease expands, so too will the opportunities to tailor the methoxypyridine scaffold to address unmet medical needs with greater precision and efficacy. This guide serves as a foundational resource to empower researchers in this exciting and rapidly evolving field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Modulation of γ-secretase specificity using small molecule allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimization and biological evaluation of imidazopyridine derivatives as a novel scaffold for γ-secretase modulators with oral efficacy against cognitive deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Broth Microdilution | MI [microbiology.mlsascp.com]

- 29. biorxiv.org [biorxiv.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methoxy-2-methylpyridine: Starting Materials and Strategic Routes

Executive Summary

3-Bromo-5-methoxy-2-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures through various cross-coupling and substitution reactions.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key intermediate, focusing on the critical evaluation of starting materials, reaction mechanisms, and process logic. We will dissect three core synthetic pathways: electrophilic bromination, nucleophilic aromatic substitution (SNAr), and synthesis via a Sandmeyer reaction, offering detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific laboratory or process chemistry needs.

Chapter 1: The Strategic Value of this compound

The utility of a synthetic building block is defined by its ability to serve as a reliable and versatile starting point for more complex target molecules. This compound (C₇H₈BrNO) excels in this role.[3] The bromine atom at the 3-position is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1][4]

Simultaneously, the methoxy and methyl groups are not merely passive substituents; they critically influence the electronic properties and steric environment of the pyridine ring. The methoxy group, an electron-donating entity, modulates the reactivity of the ring and can be a key pharmacophoric element in the final drug candidate.[1] This strategic combination of functional groups makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents, particularly in agrochemical and pharmaceutical research.[5][6]

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical points for disconnection are the Carbon-Bromine and the Carbon-Oxygen bonds, leading to three primary strategies that hinge on the choice of the key starting material.

Caption: Retrosynthetic analysis of this compound.

-

Strategy I (Green Path): Formation of the C-Br bond via electrophilic aromatic substitution on a pre-existing 5-methoxy-2-methylpyridine ring. This is the most direct approach if the precursor is readily available.

-

Strategy II (Red Path): Formation of the C-O bond via nucleophilic aromatic substitution (SNAr), where a methoxide source displaces a halide (e.g., bromine) from a dihalogenated precursor like 3,5-dibromo-2-methylpyridine.

-

Strategy III (Yellow Path): Transformation of an amino group into a bromine atom via a Sandmeyer-type reaction, starting from 3-amino-5-methoxy-2-methylpyridine.

The following chapters will provide a detailed examination of each of these scientifically vetted pathways.

Chapter 3: Synthetic Pathway I: Electrophilic Bromination

This is often the most conceptually straightforward route, predicated on the direct bromination of 5-methoxy-2-methylpyridine.

Principle & Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the strong electron-donating effect of the methoxy group at the 5-position, coupled with the weaker activating effect of the methyl group at the 2-position, sufficiently activates the ring for bromination. These groups direct the incoming electrophile (Br+) primarily to the C3 position, which is ortho to the methyl group and meta to the methoxy group, though the directing influence of the methoxy group is powerful.

Starting Material: 5-Methoxy-2-methylpyridine

The primary challenge for this route is often the acquisition of the starting material, 5-methoxy-2-methylpyridine. While commercially available from various suppliers, its synthesis from simpler precursors like 3-methylpyridine can be a multi-step process, potentially involving N-oxidation and subsequent functional group interconversions.[7][8]

Detailed Experimental Protocol

This protocol is adapted from general procedures for the bromination of activated pyridine rings.[9]

-

Reaction Setup: To a solution of 5-methoxy-2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of NBS is often preferred over elemental bromine (Br₂) for its milder nature and improved selectivity, minimizing over-bromination and side reactions.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species. Basify the mixture with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.

Data Summary Table

| Parameter | Value / Condition | Rationale |

| Starting Material | 5-Methoxy-2-methylpyridine | Activated precursor for electrophilic substitution. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing side products. |

| Solvent | Acetic Acid or CH₂Cl₂ | Provides good solubility for reagents and is relatively inert. |

| Temperature | 0 °C to Room Temp. | Controlled temperature minimizes potential over-bromination. |

| Typical Yield | 70-85% (Estimated) | Dependent on reaction scale and purification efficiency. |

Workflow Diagram

Caption: Workflow for the synthesis via electrophilic bromination.

Chapter 4: Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

This route builds the C-O methoxy bond in the final step, leveraging the reactivity of a dihalogenated pyridine precursor.

Principle & Mechanistic Insight